molecular formula CoCO3<br>CCoO3 B147929 Cobalt carbonate CAS No. 513-79-1

Cobalt carbonate

Cat. No. B147929
CAS RN: 513-79-1
M. Wt: 118.942 g/mol
InChI Key: ZOTKGJBKKKVBJZ-UHFFFAOYSA-L
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Patent
US04389339

Procedure details

A cobalt nitrate solution is prepared by reacting 125 parts of electrolytic grade cobalt with 1,125 parts of 40 percent nitric acid. About 33 percent of this solution is reserved for later use in this example. The remaining solution is mixed with 1,125 parts of 40 percent ammonium carbonate solution to form a precipitate of basic cobalt carbonate. The precipitate is separated from the solution by filtration, washed with water, dried, and placed in a furnace at 500° C. for 4 hours to form a first porous mass of cobalt oxide; this first porous mass of cobalt oxide is very soft and not suitable for use as a particulate catalyst. The first porous mass is cooled to ambient temperature and saturated with the portion of cobalt nitrate previously reserved. The resulting saturated mass is heated in the furnace at 500° C. for 4 hours to form a second porous of cobalt oxide, Co3O4, containing 48.9 percent trivalent cobalt. Surprisingly, this second porous mass is hard enough for use as a catalyst; it is cooled to ambient temperature, ground, and screened to provide a particulate cobalt oxide catalyst. The catalyst particles have a mean crushing strength of about 3,900 grams per particle. As in Example 1, the catalyst is tested in the small ammonia oxidation plant. The yield of nitric oxide is 99.3 percent of theory in a series of tests using an ammonia-air feed mixture containing 9.3 to 9.9 percent ammonia, by volume, and a linear gas velocity of about 60 to 230 cm. per second. For this catalyst, the critical velocity is surprisingly high, about 370 cm. per second at 7.5 volume percent ammonia in the feed gas.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Co:1].[N+:2]([O-:5])([OH:4])=[O:3].[C:6](=[O:9])([O-:8])[O-:7].[NH4+].[NH4+]>>[N+:2]([O-:5])([O-:4])=[O:3].[Co+2:1].[N+:2]([O-:5])([O-:4])=[O:3].[C:6](=[O:7])([O-:9])[O-:8].[Co+2:1] |f:2.3.4,5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Co]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Name
Type
product
Smiles
C([O-])([O-])=O.[Co+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.